molecular formula C8H7ClN4 B6227223 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 959238-94-9

4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B6227223
CAS No.: 959238-94-9
M. Wt: 194.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Pyrimidine (B1678525) and Imidazole (B134444) Ring Systems in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of natural and synthetic molecules. Among these, nitrogen-containing heterocycles are of paramount importance in medicinal chemistry. Within this class, the pyrimidine and imidazole ring systems stand out for their ubiquitous presence in biologically crucial molecules and their versatile application in drug discovery.

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), the building blocks of DNA and RNA. Its derivatives also appear in essential vitamins like thiamine (B1217682) (Vitamin B1) and in numerous synthetic drugs exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The pyrimidine scaffold's ability to interact with various biological targets, such as enzymes and receptors, makes it a privileged structure in pharmaceutical development.

Similarly, imidazole is a five-membered aromatic ring with two nitrogen atoms. This heterocycle is famously found in the amino acid histidine, which plays a critical role in enzyme catalysis and protein structure. The imidazole nucleus is also a core component of purines, such as adenine (B156593) and guanine, which are fundamental to DNA, RNA, and energy carriers like ATP. mdpi.com Its unique electronic properties and ability to act as a ligand for metal ions have led to its incorporation into a multitude of therapeutic agents. The imidazole scaffold is particularly well-suited for designing kinase inhibitors, a major class of anticancer drugs. mdpi.comresearchgate.net

Rationale for Investigating the 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine Scaffold in Advanced Chemical Synthesis

The strategic combination of pyrimidine and imidazole rings into a single hybrid molecule, such as this compound, creates a scaffold with significant potential in advanced chemical synthesis, particularly for the development of targeted therapeutics. The rationale for its investigation is rooted in its function as a versatile chemical intermediate or building block.

The key to its utility lies in the 4-chloro substituent on the pyrimidine ring. Chloropyrimidines are well-established as valuable precursors in organic synthesis. researchgate.netthieme.de The chlorine atom acts as a good leaving group, making the C4 position of the pyrimidine ring susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the straightforward introduction of a wide variety of functional groups and molecular fragments, enabling the systematic construction of diverse chemical libraries. researchgate.net

By using this compound as a starting material, chemists can readily synthesize more complex derivatives where the chlorine atom is replaced by amines, alcohols, thiols, or other nucleophiles. This approach is central to structure-activity relationship (SAR) studies in drug discovery, where modifying specific parts of a molecule helps to optimize its biological activity and properties. The scaffold is particularly relevant in the synthesis of kinase inhibitors, where the pyrimidine ring often serves as an "anchor" that binds to the hinge region of the kinase's ATP-binding site, while substituents at the C4 position can be tailored to interact with other regions to achieve potency and selectivity. nih.govrsc.org Therefore, this specific chloro-pyrimidine derivative is not typically the final product but rather a crucial stepping stone for creating novel, high-value compounds. thieme.de

Below is a representative table of the kind of spectroscopic data used to characterize such heterocyclic structures. While specific experimental data for this compound is not available in the public literature, this table illustrates typical chemical shifts (ppm) for the core nuclei based on similar compounds. researchgate.netipb.ptnih.gov

Representative Spectroscopic Data

Nucleus Atom Position Typical ¹H NMR Shift (ppm) Typical ¹³C NMR Shift (ppm)
Pyrimidine H-5 7.0 - 7.5 115 - 125
Pyrimidine H-6 8.5 - 9.0 155 - 160
Imidazole H-4' 7.0 - 7.5 120 - 130
Imidazole H-5' 7.5 - 8.0 125 - 135

Current Academic Research Trends and Unaddressed Questions Pertaining to Pyrimidine-Imidazole Hybrid Structures

Current research on pyrimidine-imidazole hybrid structures is overwhelmingly focused on medicinal chemistry, with a particular emphasis on the development of novel anticancer agents. researchgate.netnih.gov This trend is driven by the proven success of these scaffolds in targeting protein kinases, enzymes that are often dysregulated in cancer. mdpi.com Many recently developed kinase inhibitors feature a core structure that mimics ATP, and the pyrimidine-imidazole framework is an excellent isostere of the natural purine (B94841) ring of ATP. rsc.org

Key Research Trends:

Kinase Inhibitor Development: A significant portion of research involves synthesizing libraries of pyrimidine-imidazole derivatives and screening them against various kinase targets, such as FLT3, Aurora kinases, and BRAF. nih.govacs.org The goal is to identify compounds with high potency against cancer-driving kinases while maintaining selectivity to minimize off-target effects.

Overcoming Drug Resistance: Researchers are designing new generations of pyrimidine-imidazole hybrids to combat acquired resistance to existing cancer therapies. This involves modifying the scaffold to effectively bind to mutated forms of kinases that no longer respond to first-line treatments.

Dual-Target and Multi-Target Inhibitors: There is a growing interest in creating single molecules that can inhibit multiple oncogenic pathways simultaneously. The pyrimidine-imidazole scaffold is being explored for its potential to be decorated with functional groups that allow it to bind to two or more different kinase targets, which could lead to more effective and durable responses in cancer treatment. nih.gov

Unaddressed Questions and Future Directions:

Despite significant progress, several questions remain. A primary challenge is achieving exquisite selectivity for a specific kinase, as many ATP-binding sites are highly conserved across the kinome. Future research will need to focus on designing molecules that exploit subtle differences in these sites. Another area for exploration is the application of these hybrids beyond oncology, for instance, in treating inflammatory diseases, neurodegenerative disorders, or viral infections where specific kinases also play a crucial role. Furthermore, the development of more efficient, green, and scalable synthetic routes to these complex heterocyclic systems remains an important objective for chemical synthesis research. rsc.org

Properties

CAS No.

959238-94-9

Molecular Formula

C8H7ClN4

Molecular Weight

194.6

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 Chloro 2 2 Methyl 1h Imidazol 1 Yl Pyrimidine

Foundational Synthetic Routes to Halogenated Pyrimidines and Substituted Imidazoles

The synthesis of 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine is predicated on the availability of suitably functionalized pyrimidine (B1678525) and imidazole (B134444) precursors.

Halogenated Pyrimidines: Chlorinated pyrimidines are key building blocks in the synthesis of a vast array of functionalized derivatives. A common and effective method for their preparation involves the chlorination of hydroxypyrimidines (or their tautomeric pyrimidone forms) using reagents such as phosphorus oxychloride (POCl₃). For instance, 2,4-dihydroxypyrimidine (uracil) can be converted to 2,4-dichloropyrimidine (B19661). The reaction mechanism involves the initial formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion. The reactivity of the chloro-substituents on the pyrimidine ring is crucial for subsequent reactions, with the chlorine at the 4-position being generally more susceptible to nucleophilic attack than the one at the 2-position. This differential reactivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient.

Substituted Imidazoles: The synthesis of 2-methylimidazole (B133640), the other key precursor, can be achieved through various methods. The Debus synthesis, a classic method for imidazole ring formation, involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde (acetaldehyde in this case), and ammonia (B1221849). Another common approach is the Radziszewski synthesis. More modern and efficient methods are also widely employed to access a variety of substituted imidazoles, which are versatile building blocks in organic synthesis.

Direct Synthetic Pathways to this compound

The most direct and widely employed method for the synthesis of the title compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Condensation and Cyclization Reactions Utilizing Pyrimidine and Imidazole Precursors

The primary synthetic route involves the reaction of a di-chlorosubstituted pyrimidine with 2-methylimidazole. Typically, 2,4-dichloropyrimidine or a related derivative serves as the electrophilic partner, while 2-methylimidazole acts as the nucleophile. The reaction is generally carried out in the presence of a base, such as potassium carbonate or triethylamine, in a suitable solvent like dimethylformamide (DMF) or acetonitrile. The base is essential to deprotonate the N-H of the imidazole, thereby increasing its nucleophilicity.

The reaction proceeds via a Meisenheimer-like intermediate, where the imidazole anion attacks one of the carbon atoms bearing a chlorine atom. Subsequent elimination of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the desired product.

Regioselective Halogenation and Introduction of Heteroaryl Moieties

A critical aspect of the synthesis is the regioselectivity of the nucleophilic substitution on the dichloropyrimidine ring. In the case of 2,4-dichloropyrimidine, the substitution predominantly occurs at the C4 position. This preference is a well-established phenomenon in pyrimidine chemistry and is attributed to the greater electron deficiency at the C4 and C6 positions compared to the C2 position. The presence of the two ring nitrogen atoms exerts a stronger electron-withdrawing effect on the para- and ortho-positions (C4 and C6) relative to the meta-position (C2).

Therefore, the reaction between 2,4-dichloropyrimidine and 2-methylimidazole is expected to yield this compound as the major product. The reaction conditions, including temperature and the nature of the base and solvent, can be optimized to maximize the yield and regioselectivity.

Table 1: Regioselectivity in the Reaction of Dichloropyrimidines

DichloropyrimidineNucleophileMajor ProductMinor Product
2,4-Dichloropyrimidine2-MethylimidazoleThis compound2-Chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine
4,6-DichloropyrimidineImidazole4-Chloro-6-(1H-imidazol-1-yl)pyrimidine-

Retrosynthetic Analysis of the this compound Architecture

A retrosynthetic analysis of the target molecule reveals a straightforward and logical approach to its synthesis. The primary disconnection is the C-N bond between the pyrimidine and imidazole rings. This disconnection points to a nucleophilic aromatic substitution reaction as the key bond-forming step.

The analysis identifies two key synthons: a 2-methylimidazolyl anion and a 4-chloro-2-halopyrimidine cation equivalent. The synthetic equivalents of these synthons are 2-methylimidazole and a 2,4-dihalopyrimidine, respectively. This retrosynthetic pathway reinforces the feasibility and practicality of the SNAr approach.

A further disconnection of the 2,4-dihalopyrimidine precursor leads back to a dihydroxypyrimidine, such as uracil (B121893) or a derivative thereof. This suggests a synthetic sequence starting from readily available starting materials, involving the construction of the pyrimidine ring followed by halogenation and subsequent coupling with 2-methylimidazole.

Advanced and Sustainable Synthetic Protocols

While the traditional SNAr reaction is effective, modern synthetic chemistry emphasizes the development of more sustainable and efficient methods.

Catalytic Approaches, including Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam reactions, represent powerful tools for the formation of C-N bonds. While less common for this specific transformation than SNAr, these methods offer potential advantages, particularly in cases where the SNAr reaction is sluggish or lacks selectivity.

In a hypothetical palladium-catalyzed approach, one could envision the coupling of a 2-halopyrimidine with a 2-methylimidazole derivative, or vice versa. For instance, a Suzuki-Miyaura-type coupling could involve the reaction of 4-chloro-2-iodopyrimidine (B2934007) with 2-methyl-1-(tributylstannyl)-1H-imidazole. However, the preparation of the organometallic imidazole reagent adds extra steps to the synthesis.

The Buchwald-Hartwig amination offers a more direct catalytic route, involving the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. This could potentially be applied to the reaction of 2,4-dichloropyrimidine with 2-methylimidazole. The choice of ligand is crucial for achieving high catalytic activity and selectivity.

Table 2: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr) - High regioselectivity at C4- Readily available starting materials- Generally good yields- May require harsh conditions (high temperatures)- Use of stoichiometric base
Palladium-Catalyzed Cross-Coupling - Milder reaction conditions- Broad substrate scope- High functional group tolerance- Cost of palladium catalyst and ligands- May require pre-functionalization of one of the coupling partners- Potential for catalyst poisoning

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govorientjchem.org The synthesis of this compound can be efficiently achieved through the nucleophilic aromatic substitution of 2,4-dichloropyrimidine with 2-methylimidazole under microwave irradiation.

The primary advantage of microwave heating lies in its direct and efficient energy transfer to the reacting molecules, resulting in a rapid increase in temperature and reaction rate. orientjchem.org This localized heating minimizes the formation of side products and decomposition of the desired compound, which can be prevalent with prolonged heating in conventional methods.

Several studies on the microwave-assisted synthesis of related substituted pyrimidines and imidazoles have demonstrated the viability of this technique. nih.govnih.govrsc.org For the synthesis of the title compound, a typical procedure would involve the reaction of 2,4-dichloropyrimidine and 2-methylimidazole in a suitable high-boiling solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Detailed Research Findings:

Research on analogous N-arylation of imidazoles and substitution reactions on chloropyrimidines suggests that microwave irradiation can drastically reduce reaction times from hours to minutes. researchgate.netnih.gov The choice of base and solvent can significantly influence the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed.

The table below outlines a hypothetical set of optimized conditions for the microwave-assisted synthesis of this compound based on findings for similar compounds.

ParameterConditionRationale
Reactants2,4-Dichloropyrimidine, 2-MethylimidazoleStarting materials for the nucleophilic aromatic substitution.
SolventDMF or DMSOHigh boiling point and good microwave absorption properties.
BaseK₂CO₃ or Cs₂CO₃Neutralizes HCl byproduct and facilitates the reaction.
Temperature120-150 °COptimal range for rapid reaction without significant degradation.
Time10-30 minutesSignificant reduction from conventional heating times of several hours.
Power100-300 WTypical power range for laboratory microwave reactors.
Yield>85% (expected)Microwave synthesis often leads to improved yields.

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, or continuous flow synthesis, offers a promising platform for the scalable and safe production of chemical compounds. researchgate.netmdpi.com In a flow process, reactants are continuously pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control often leads to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions.

The synthesis of this compound is well-suited for a flow chemistry approach. The reaction of 2,4-dichloropyrimidine with 2-methylimidazole can be performed in a continuous manner, enabling the production of larger quantities of the target molecule in a shorter period compared to batch processing.

Strategic Advantages for Scalable Synthesis:

The key advantages of employing flow chemistry for the synthesis of this compound include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient heat exchange, enabling rapid heating and cooling and precise temperature control. almacgroup.com

Improved Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling hazardous reagents and exothermic reactions.

Scalability: Scaling up production in a flow system is typically achieved by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up"), rather than increasing the size of the reactor, which can introduce new challenges in batch synthesis. researchgate.netalmacgroup.com

Automation and Integration: Flow chemistry systems can be readily automated and integrated with online monitoring and purification processes, leading to a more streamlined and efficient workflow.

Detailed Research Findings:

While a specific flow synthesis protocol for this compound is not extensively documented, the principles of flow chemistry have been successfully applied to the synthesis of a wide range of substituted pyrimidines and other heterocyclic compounds. researchgate.netvapourtec.com These studies demonstrate that reactions that typically require long reaction times in batch can be significantly accelerated in flow reactors.

A proposed flow synthesis setup would involve pumping a solution of 2,4-dichloropyrimidine, 2-methylimidazole, and a suitable base in a high-boiling solvent through a heated reactor coil. The product stream would then be collected and purified.

The following interactive data table illustrates the potential parameters for a scalable flow synthesis of this compound.

ParameterConditionImpact on Scalability
Reactant Concentration0.1 - 0.5 MHigher concentrations increase throughput but may require more efficient heat management.
SolventAcetonitrile or TolueneChoice of solvent affects solubility, reaction kinetics, and downstream processing.
BaseDiisopropylethylamine (DIPEA)Homogeneous base is often preferred in flow to avoid clogging.
Reactor Temperature150-200 °CHigher temperatures significantly increase reaction rates, enabled by the superheating capabilities of flow reactors.
Residence Time5-20 minutesDetermines the reaction time; shorter residence times increase throughput.
Flow Rate1-10 mL/minDirectly impacts the production rate.
Pressure10-20 barAllows for heating solvents above their boiling points, further accelerating the reaction.

Reactivity and Chemical Transformations of 4 Chloro 2 2 Methyl 1h Imidazol 1 Yl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Ring

The most prominent reaction pathway for 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine is the nucleophilic aromatic substitution (SNAr) at the C4 position of the pyrimidine ring. The pyrimidine core is inherently electron-deficient, and this effect is pronounced at the C2, C4, and C6 positions. The presence of the chlorine atom at C4 provides an excellent site for nucleophilic attack, leading to its displacement.

Mechanism and Scope of Chlorine Atom Displacement by Various Nucleophiles (e.g., Amines, Alkoxides, Thiolates)

The mechanism of the SNAr reaction on chloropyrimidines is a well-established two-step process involving the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. nih.gov The high susceptibility of the C4 position in 4-chloro-substituted pyrimidines and related quinazolines to nucleophilic attack is well-documented. nih.gov

The scope of nucleophiles that can displace the chlorine atom is broad, encompassing a variety of nitrogen, oxygen, and sulfur-based nucleophiles.

Amines: Amination is a common transformation. Primary and secondary amines, including alkylamines, benzylamines, and anilines, readily react with 4-chloropyrimidines, often under mild thermal or acid-catalyzed conditions. preprints.org For instance, studies on the acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that the reaction proceeds efficiently with a range of aniline (B41778) derivatives. preprints.org

Alkoxides: Oxygen nucleophiles, such as alkoxides (e.g., sodium methoxide, sodium ethoxide), can be employed to introduce alkoxy groups at the C4 position, yielding the corresponding 4-alkoxypyrimidine derivatives.

Thiolates: Sulfur nucleophiles, like thiolates, are also effective for displacing the chlorine, leading to the formation of 4-(alkylthio)- or 4-(arylthio)pyrimidines. These reactions are crucial for building more complex molecules, as demonstrated in the synthesis of various biologically active compounds. researchgate.net

The table below summarizes typical SNAr reactions on related 4-chlorodiazine systems.

Substrate AnalogueNucleophileConditionsProduct TypeReference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilinesHCl (cat.), Water or 2-Propanol4-Anilino-7H-pyrrolo[2,3-d]pyrimidine preprints.org
2,4-DichloroquinazolinePrimary/Secondary AminesVarious (e.g., EtOH, reflux)2-Chloro-4-aminoquinazoline nih.gov
2,4,6-Trichloropyrimidine5-Phenyl-1,3,4-oxadiazole-2-thiolNucleophilic Substitution4-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)pyrimidine derivative researchgate.net

Influence of Substituents on Pyrimidine Reactivity

The reactivity of the pyrimidine ring in SNAr reactions is significantly influenced by the electronic properties of its substituents. The 2-(2-methyl-1H-imidazol-1-yl) group at the C2 position plays a crucial role in modulating the reactivity of the C4-Cl bond. The imidazole (B134444) ring, connected via a nitrogen atom, is generally considered to be electron-withdrawing, particularly when protonated or coordinated to a Lewis acid. This property further depletes the electron density of the pyrimidine ring, thereby activating the C4 position towards nucleophilic attack.

Conversely, the introduction of a strong electron-donating group onto the pyrimidine ring would be expected to decrease the rate of SNAr by destabilizing the negatively charged Meisenheimer intermediate. The inherent electron-withdrawing nature of the two ring nitrogens in pyrimidine, however, generally ensures that the C4-Cl bond remains susceptible to displacement by a wide array of nucleophiles. thieme.de

Electrophilic Substitution Reactions on the Imidazole Moiety

While the pyrimidine ring is prone to nucleophilic attack, the imidazole moiety is characteristically susceptible to electrophilic substitution. globalresearchonline.net In principle, electrophiles can attack the C4 or C5 positions of the imidazole ring. The resonance structures of imidazole show that these positions bear partial negative charges. globalresearchonline.net

However, the substitution of the imidazole at the N1 position with the electron-withdrawing 2-chloropyrimidin-4-yl group is expected to have a significant deactivating effect on the imidazole ring's reactivity towards electrophiles. This deactivation occurs because the pyrimidine ring withdraws electron density from the imidazole system, making it less nucleophilic. Consequently, forcing conditions would likely be required to achieve electrophilic substitution on the imidazole ring of this compound. Typical electrophilic substitution reactions for imidazoles include nitration, halogenation, and Friedel-Crafts acylation, although these may be challenging for this specific substrate without prior modification. globalresearchonline.net

Metal-Catalyzed Cross-Coupling Chemistry for Functionalization

The C4-Cl bond serves as a key functional handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast range of derivatives that would be difficult to synthesize via traditional methods.

Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Coupling Applications

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, and their application to heteroaryl chlorides is well-established. beilstein-journals.orgnih.gov

Suzuki-Miyaura Coupling: This reaction pairs the chloro-pyrimidine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl or heteroaryl substituents. The functionalization of similar chloro-heterocycles, such as 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine, has been successfully achieved using Suzuki-Miyaura conditions, demonstrating the feasibility of this approach. mdpi.comresearchgate.net Microwave-assisted protocols have also been shown to be highly efficient for coupling reactions on related chloropyrimidine cores. researchgate.netrsc.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the chloropyrimidine and a terminal alkyne. It is a powerful tool for introducing alkynyl moieties, which are versatile intermediates for further transformations. The Sonogashira coupling of various chloro- and iodo-substituted purines and quinazolines has been reported, indicating that the C4-Cl bond of the target molecule should be reactive under similar palladium-copper co-catalyzed conditions. researchgate.netscilit.comsoton.ac.ukrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a complementary method to classical SNAr for forming C-N bonds. It is particularly useful for coupling with less nucleophilic amines or when SNAr conditions are not suitable. The application of this methodology has been demonstrated in the synthesis of complex pyrimidine derivatives, where a C-N bond was formed via a Buchwald-Hartwig reaction. researchgate.net

The following table presents examples of cross-coupling reactions on analogous heterocyclic chlorides, illustrating the potential reaction conditions for functionalizing this compound.

Reaction TypeSubstrate AnalogueCoupling PartnerCatalyst/ConditionsProduct TypeReference
Suzuki-Miyaura2-Chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine(2-Chloropyridin-4-yl)boronic acidPd(PPh₃)₄, Cs₂CO₃, Dioxane, 150°CC-C coupled bipyridine mdpi.com
Suzuki-Miyaura4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purineArylboronic acidsPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, MW4-Aryl-pyridopurine researchgate.net
Sonogashira4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purineTerminal alkynesPd(PPh₃)₂Cl₂, CuI, Et₃N, Dioxane, MW4-Alkynyl-pyridopurine researchgate.net
Buchwald-Hartwig2,4,6-Trichloropyrimidine derivativePhenylureaPd₂(dba)₃, Xantphos, Cs₂CO₃C-N coupled pyrimidine researchgate.net

Derivatization and Functionalization Strategies for Novel Analogs of the Chemical Compound

The generation of novel analogs of this compound is primarily achieved through modifications at the pyrimidine core and, to a lesser extent, the imidazole ring. These strategies are crucial for developing new chemical entities with tailored properties.

The C4-chloro group on the pyrimidine ring is the most reactive site for derivatization. Its displacement via nucleophilic aromatic substitution (SNAr) or its participation in transition metal-catalyzed cross-coupling reactions are the principal methods for functionalization. The regioselectivity of these reactions is well-established, with the C4 position of 4-chloropyrimidines being significantly more susceptible to nucleophilic attack than the C2, C5, or C6 positions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrogen atoms of the pyrimidine ring facilitate the addition-elimination mechanism of SNAr reactions at the C4 position. A wide array of nucleophiles can be employed to displace the chloride, leading to diverse analogs.

N-Nucleophiles: Reactions with primary and secondary amines are commonly used to introduce substituted amino groups, a prevalent modification in medicinal chemistry. semanticscholar.orgnih.gov These reactions are often carried out in a suitable solvent like isopropanol (B130326) or DMF, sometimes with the addition of a non-nucleophilic base (e.g., DIPEA) to neutralize the HCl generated. semanticscholar.org

O-Nucleophiles: Alkoxides and phenoxides can react to form the corresponding ether derivatives. However, the nature of the substituent at the C2 position can influence regioselectivity. For instance, in the related 2-MeSO₂-4-chloropyrimidine system, alkoxides have been shown to selectively attack the C2 position, highlighting the powerful electronic influence of the C2 substituent. wuxiapptec.com

S-Nucleophiles: Thiolates readily displace the C4-chloride to yield thioethers, which can be further oxidized to sulfoxides or sulfones if desired.

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming new carbon-carbon and carbon-nitrogen bonds at the C4 position.

Suzuki-Miyaura Coupling: This reaction enables the introduction of various aryl, heteroaryl, or vinyl groups by coupling with the corresponding boronic acids or esters. nih.gov Studies on 2,4-dichloropyrimidine (B19661) have shown a preference for initial coupling at the C4 position. nih.gov The use of a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base is standard. mdpi.comresearchgate.net

Buchwald-Hartwig Amination: This method offers an alternative to classical SNAr for forming C-N bonds, particularly with less nucleophilic amines.

Sonogashira Coupling: The formation of C(sp)-C(sp²) bonds can be achieved by coupling with terminal alkynes, providing access to alkynylpyrimidine derivatives.

Table 1: Representative Derivatization Reactions at the Pyrimidine C4-Position (Based on Analogous Systems)

Reaction TypeNucleophile/Coupling PartnerCatalyst/ConditionsProduct TypeReference(s)
SNAr (Amination)Aniline DerivativesHCl, Water4-Anilino-pyrimidines nih.gov
SNAr (Amination)Various AminesKF, Water4-Amino-pyrimidines researchgate.net
Suzuki CouplingArylboronic AcidsPd(PPh₃)₄, Base4-Aryl-pyrimidines nih.gov
Suzuki Coupling(2-chloropyridin-4-yl)boronic acidPd(PPh₃)₄, Na₂CO₃4-(Bipyridin-yl)-pyrimidine mdpi.comresearchgate.net

Functionalization of the 2-methyl-1H-imidazol-1-yl moiety is more challenging than modification of the pyrimidine core. The N1 position is already substituted, and the pyrimidine ring acts as a strong electron-withdrawing group, deactivating the imidazole ring towards conventional electrophilic aromatic substitution. globalresearchonline.net

Electrophilic substitution, if achievable, would be expected to occur at the C4 or C5 positions of the imidazole ring. However, studies on similar systems, such as 1-methyl-2-(thienyl-2)imidazole, have shown that electrophilic attack (e.g., nitration, bromination) occurs preferentially on the more electron-rich aromatic ring, suggesting that the imidazole portion is significantly less reactive. semanticscholar.org

A more viable strategy for modifying the imidazole ring involves the functionalization of the 2-methyl group. The protons of this methyl group are weakly acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium), to generate a carbanion. This nucleophilic species can then be reacted with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce new substituents at the methyl position. This approach provides a pathway to analogs with extended side chains at the C2 position of the imidazole ring.

Ring-Opening, Rearrangement, and Cycloaddition Reactions

While less common than substitution reactions, the heterocyclic framework of this compound may undergo more complex transformations under specific conditions.

Ring-Opening Reactions: The pyrimidine ring can be susceptible to cleavage upon attack by potent nucleophiles. For instance, reactions of certain disubstituted purines (which contain a pyrimidine ring) with potassium amide in liquid ammonia (B1221849) have been shown to proceed via a ring-opening mechanism. acs.org For the title compound, such a transformation would require harsh conditions and would likely involve initial nucleophilic attack at an electron-deficient carbon of the pyrimidine ring, leading to a cascade that results in ring scission.

Rearrangement Reactions: The Dimroth rearrangement is a well-documented isomerization process in many nitrogen-containing heterocycles. wikipedia.org This rearrangement typically involves the transposition of an endocyclic and an exocyclic heteroatom through a ring-opening and ring-closure sequence, often promoted by acidic, basic, or thermal conditions. nih.gov For a derivative of this compound, for example, one where the C4-chloro group is first converted to an amino or imino functionality, a Dimroth-type rearrangement could be envisioned. Under basic conditions, this would involve nucleophilic addition of hydroxide, followed by electrocyclic ring opening, bond rotation, and subsequent ring closure to yield a thermodynamically more stable isomer. ox.ac.ukresearchgate.net

Cycloaddition Reactions: Due to its electron-deficient character, the pyrimidine ring can participate as a diene component in inverse-electron-demand Diels-Alder reactions. mdpi.com This [4+2] cycloaddition with electron-rich dienophiles (e.g., enamines, ynamines) would result in the formation of a bicyclic intermediate, which could then undergo a retro-Diels-Alder reaction to extrude a stable small molecule and form a new heterocyclic or carbocyclic ring, such as a pyridine. wur.nlacsgcipr.org Such transformations provide a powerful method for converting the pyrimidine core into a different ring system, significantly altering the molecular architecture.

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity: The photochemical behavior of the title compound is expected to be dominated by the presence of the C-Cl bond on the pyrimidine ring. Studies on the photolysis of 2-chloropyrimidine (B141910) in aqueous solution have identified two primary reaction pathways initiated by UV irradiation. rsc.org

Heterolytic Cleavage: Excitation to the singlet state can lead to heterolytic rupture of the C-Cl bond, followed by reaction with water to yield the corresponding 4-hydroxy-2-(2-methyl-1H-imidazol-1-yl)pyrimidine.

Homolytic Cleavage: Intersystem crossing to the triplet state can facilitate homolytic C-Cl bond cleavage, generating a pyrimidinyl radical. This highly reactive intermediate could then react with another molecule of the starting material to form dimeric bipyrimidine structures or undergo other radical-mediated transformations. rsc.org

Other potential photochemical reactions include rearrangements and cycloadditions, which are common transformations for various aromatic and heterocyclic systems upon photoactivation. nih.gov

Electrochemical Reactivity: The electrochemical properties of the compound are influenced by both the chloropyrimidine and imidazole moieties. Based on studies of related chloropyrimidines, the C-Cl bond is expected to be the primary site of electrochemical reduction. umich.edu Cyclic voltammetry would likely show a single, irreversible, diffusion-controlled reduction wave corresponding to the one-electron scission of the carbon-halogen bond to produce a chloride ion and a pyrimidinyl radical. umich.edu The pyrimidine and imidazole rings themselves are electroactive and would exhibit further reduction or oxidation peaks at more negative or positive potentials, respectively. The precise potentials for these processes would be influenced by the specific substitution pattern and the nature of the solvent and electrolyte used. nih.govresearchgate.net

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for the initial structural assignment of 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The pyrimidine (B1678525) ring protons (H5 and H6) would appear as doublets in the aromatic region, with the proton adjacent to the electron-withdrawing chloro group (H6) shifted further downfield. The two protons on the imidazole (B134444) ring would also resonate in the aromatic region, while the methyl group protons would appear as a characteristic singlet in the upfield region. In related imidazole derivatives, aromatic protons typically appear between δ 6.77-8.09 ppm, with the NH proton showing a singlet at δ 13.00. researchgate.net

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyrimidine and imidazole rings are expected to resonate in the δ 110-170 ppm range. The carbons directly bonded to nitrogen atoms (C2, C4, C6 on the pyrimidine ring; C2', C4', C5' on the imidazole ring) would be deshielded and appear at the lower end of this range. For similar pyrimidine structures, carbon signals have been reported in these regions. nih.gov The methyl carbon signal would be found significantly upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures.

Atom TypeAssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
PyrimidineH5/C5~7.0-7.5 (d)~115-125
PyrimidineH6/C6~8.5-8.8 (d)~155-165
PyrimidineC2-~158-168
PyrimidineC4-~160-170
ImidazoleH4'/C4'~7.0-7.5 (s)~120-130
ImidazoleH5'/C5'~7.0-7.5 (s)~115-125
ImidazoleC2'-~145-155
Methyl-CH₃~2.3-2.6 (s)~10-20

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) would establish the coupling relationship between adjacent protons, notably between the H5 and H6 protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the proton and carbon assignments for the pyrimidine, imidazole, and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for piecing together the molecular structure by revealing long-range (2-3 bond) correlations between protons and carbons. Key correlations would include those between the imidazole protons and the C2 carbon of the pyrimidine ring, confirming the point of attachment between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the molecule's conformation.

The combination of these 2D NMR techniques allows for a complete and confident assignment of the molecular structure. nih.gov

While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (ssNMR) analyzes the compound in its solid form. This technique is particularly important for identifying and characterizing different crystalline forms (polymorphism) or the presence of non-crystalline (amorphous) material. For related imidazole derivatives, ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning) NMR has been shown to be a powerful tool for obtaining high-resolution spectra in the solid state, which can overcome challenges like peak broadening observed in solution due to fast tautomerization. mdpi.com Different polymorphs would exhibit distinct ¹³C chemical shifts due to variations in the crystal lattice and intermolecular interactions, making ssNMR an indispensable tool in pharmaceutical characterization.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display absorption bands confirming its key structural features. Characteristic stretching vibrations for the C=N and C=C bonds within the pyrimidine and imidazole rings are expected in the 1650–1450 cm⁻¹ region. nih.govnih.gov Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. nih.gov The C-Cl stretching vibration would be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to non-polar bonds and symmetric vibrations, and would be useful for characterizing the skeletal vibrations of the aromatic rings.

Table 2: Characteristic Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Pyrimidine/Imidazole Rings3000 - 3150
C-H Stretch (Aliphatic)Methyl Group2850 - 3000
C=N and C=C StretchPyrimidine/Imidazole Rings1450 - 1650
C-Cl StretchChloropyrimidine600 - 800

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the molecular formula of the compound. For this compound (C₈H₇ClN₄), the calculated exact mass of the molecular ion ([M+H]⁺) is 195.0432 for the ³⁵Cl isotope and 197.0403 for the ³⁷Cl isotope. The detection of this ion and its characteristic 3:1 isotopic pattern, typical for chlorine-containing compounds, serves as definitive evidence for the compound's elemental composition. mdpi.comnih.gov Analysis of the fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) would be a critical tool for elucidating the structural features of this compound by analyzing its fragmentation pattern. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide insights into the connectivity of the pyrimidine and imidazole rings and the nature of their substituents.

Hypothetical Fragmentation Pathway:

A plausible fragmentation pathway, based on the known fragmentation of similar heterocyclic compounds, would likely involve the following key steps:

Loss of HCl: A common fragmentation for chlorinated aromatic compounds is the neutral loss of hydrogen chloride.

Cleavage of the C-N bond: The bond connecting the pyrimidine and imidazole rings could cleave, leading to fragments corresponding to each of the heterocyclic systems.

Ring Opening: Fragmentation of the pyrimidine or imidazole ring could occur, leading to the loss of small neutral molecules such as HCN or CH₃CN.

Data Table of Predicted Fragments:

Predicted Fragment Ion (m/z) Proposed Structure/Loss
[M+H]⁺ - 36Loss of HCl
[M+H]⁺ - 27Loss of HCN from the pyrimidine or imidazole ring
[M+H]⁺ - 41Loss of CH₃CN from the methyl-imidazole moiety
Imidazole-CH₃⁺Fragment corresponding to the 2-methyl-1H-imidazolyl cation
Pyrimidine-Cl⁺Fragment corresponding to the 4-chloropyrimidinyl cation

This table is predictive and awaits experimental verification.

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

Single-crystal X-ray crystallography would provide unambiguous determination of the three-dimensional structure of this compound in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and π-stacking.

Expected Crystallographic Data:

Successful crystallization and analysis would provide a detailed crystallographic information file (CIF), which would include the following parameters:

Data Table of Expected Crystallographic Parameters:

Parameter Expected Information
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space GroupThe symmetry of the crystal lattice.
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
Volume (ų)The volume of the unit cell.
ZThe number of molecules per unit cell.
Density (calculated)The calculated density of the crystal.
Bond LengthsPrecise measurements of all covalent bonds (e.g., C-N, C-Cl, C-C).
Bond AnglesAngles between adjacent bonds.
Torsion AnglesDihedral angles describing the conformation of the molecule.
Intermolecular ForcesDetails of any hydrogen bonds, halogen bonds, or π-π stacking interactions in the crystal lattice.

This table represents the type of data that would be obtained from an X-ray crystallographic study.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy would be employed to investigate the electronic transitions within this compound. The absorption of UV or visible light by the molecule would promote electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) would provide information about the extent of conjugation in the molecule.

Expected Spectroscopic Features:

The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyrimidine and imidazole rings are both aromatic and, when linked, form a conjugated system.

π → π Transitions:* These are typically high-intensity absorptions and would be expected to occur at shorter wavelengths. The conjugation between the two heterocyclic rings would likely result in a bathochromic (red) shift compared to the individual heterocycles.

n → π Transitions:* These are lower-intensity absorptions arising from the non-bonding electrons on the nitrogen atoms. These transitions would be expected to appear at longer wavelengths.

Data Table of Expected UV-Vis Absorption Maxima:

Electronic Transition Expected Wavelength Range (nm) Solvent Effects
π → π200 - 300A shift to longer wavelengths (red shift) is expected in more polar solvents.
n → π> 300A shift to shorter wavelengths (blue shift) is often observed in polar, protic solvents due to hydrogen bonding.

This table is a general prediction based on the structure of the molecule.

Advanced Applications in Synthetic Organic Chemistry

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

The chemical reactivity of 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine makes it a valuable intermediate in the synthesis of diverse and complex heterocyclic scaffolds. The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is a key functional group, rendering the carbon atom susceptible to nucleophilic substitution. This reactivity allows for the introduction of a variety of substituents, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The pyrimidine nucleus is a common feature in many biologically active compounds, and the ability to functionalize it at a specific position is of great interest in medicinal chemistry. For instance, the chloro group can be displaced by amines, alcohols, thiols, and other nucleophiles to generate a library of substituted pyrimidines. This approach has been successfully employed in the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating such substitution reactions. The use of microwave irradiation can significantly reduce reaction times and improve yields, making the synthesis of complex molecules more efficient. The general scheme for the nucleophilic substitution of this compound is depicted below:

General reaction scheme for nucleophilic substitution

Figure 1: General reaction scheme for the nucleophilic substitution of this compound with a generic nucleophile (Nu-H), where "R" represents the 2-methyl-1H-imidazol-1-yl group.

This reactivity has been exploited in the synthesis of a variety of heterocyclic systems. For example, intramolecular cyclization reactions of appropriately substituted derivatives can lead to the formation of fused ring systems, which are common motifs in natural products and pharmaceuticals. The imidazole (B134444) moiety also plays a crucial role in directing these reactions and can be involved in subsequent chemical transformations. The synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives, for example, highlights the utility of related building blocks in constructing fused heterocyclic systems.

Precursor for High-Throughput Screening Libraries and Combinatorial Chemistry

In the field of drug discovery, high-throughput screening (HTS) is a crucial process for identifying new lead compounds. HTS requires large and diverse libraries of chemical compounds, and the efficient synthesis of these libraries is a key challenge. This compound is an excellent precursor for the generation of such libraries due to its amenability to combinatorial chemistry techniques.

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. The reactive nature of the 4-chloro-pyrimidine core of the title compound is well-suited for this approach. By reacting this compound with a diverse set of building blocks, such as a collection of different amines, a library of compounds with a common core structure but varied peripheral groups can be generated.

The use of automated synthesis platforms and microwave technology can further enhance the efficiency of library synthesis. The resulting libraries of pyrimidine-imidazole derivatives can then be screened for biological activity against a variety of targets, such as enzymes and receptors, to identify new drug candidates. The structural diversity introduced by this combinatorial approach increases the probability of finding a "hit" compound with the desired biological activity.

Reactant Class Example Reactants Resulting Scaffold
Primary AminesAniline (B41778), Benzylamine4-amino-pyrimidine derivatives
Secondary AminesMorpholine, Piperidine4-amino-pyrimidine derivatives
AlcoholsPhenol, Methanol4-alkoxy/aryloxy-pyrimidine derivatives
ThiolsThiophenol, Ethanethiol4-thioether-pyrimidine derivatives

Table 1: Examples of reactant classes for combinatorial synthesis with this compound.

Development of Chiral Derivatives for Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is of paramount importance in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological activities. The development of chiral derivatives of this compound opens up possibilities for its use in asymmetric synthesis, either as a chiral auxiliary, a chiral ligand, or a chiral catalyst.

While the parent molecule is achiral, chirality can be introduced by various means. For instance, the attachment of a chiral substituent to the pyrimidine ring or the imidazole ring would result in a chiral derivative. Furthermore, the synthesis of atropisomeric derivatives, where chirality arises from restricted rotation around a single bond, is an emerging area of interest. The atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been demonstrated, showcasing the potential for creating chiral molecules within this class of heterocycles.

The development of chiral imidazole-based catalysts is also an active area of research. These catalysts can be used to control the stereochemical outcome of a wide range of chemical reactions. By analogy, chiral derivatives of this compound could be designed to act as organocatalysts in various asymmetric transformations. The catalytic enantioselective synthesis of axially chiral imidazoles further underscores the potential of this scaffold in asymmetric catalysis.

Exploitation as a Ligand in Organometallic Catalysis or Coordination Chemistry

The nitrogen atoms in both the pyrimidine and imidazole rings of this compound are potential coordination sites for metal ions. This makes the compound and its derivatives attractive candidates for use as ligands in organometallic catalysis and coordination chemistry. The formation of metal complexes can modulate the electronic properties and reactivity of the organic ligand, opening up new avenues for catalysis.

Imidazole-containing ligands are known to form stable complexes with a variety of transition metals, and these complexes have found applications in catalysis, materials science, and bioinorganic chemistry. The coordination chemistry of 2-(2′-pyridyl)imidazole, a structurally related ligand, has been extensively studied and reveals a rich variety of coordination modes and supramolecular structures.

The bidentate nature of the pyrimidine-imidazole scaffold in this compound could be exploited to create well-defined metal complexes. These complexes could potentially catalyze a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic and steric properties of the ligand could be fine-tuned by modifying the substituents on the pyrimidine and imidazole rings, allowing for the optimization of the catalytic activity and selectivity of the metal complex. The use of imidazole derivatives in the construction of metal-organic frameworks (MOFs) also suggests that this compound could be a useful building block for the design of new porous materials with interesting properties.

Pharmacological Research Directions and Mechanistic in Vitro Studies Excluding Clinical Human Data, Dosage, and Safety

In Vitro Studies of Biological Target Interactions

No specific data from in vitro studies detailing the interactions of 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine with biological targets have been found in published literature.

Enzyme Inhibition Studies (e.g., COX-2, Phospholipase D, DNA Topoisomerase, ACE, TrmD) and Kinetic Analysis

There is no available research documenting the inhibitory activity or kinetic analysis of this compound against enzymes such as cyclooxygenase-2 (COX-2), phospholipase D, DNA topoisomerase, angiotensin-converting enzyme (ACE), or tRNA (Guanine37-N1)-methyltransferase (TrmD).

Studies on structurally related, but distinct, pyrimidine (B1678525) and imidazole (B134444) derivatives have shown activity against some of these targets. For instance, various pyrimidine derivatives have been investigated as selective COX-2 inhibitors. Similarly, certain complex benzimidazole (B57391) compounds have been shown to inhibit bacterial DNA topoisomerase I. However, these findings cannot be extrapolated to predict the activity of this compound.

Receptor Binding Affinity and Selectivity Assessment (e.g., Alpha-2-imidazoline receptors, GABA receptor, KCa2 channels)

No studies assessing the receptor binding affinity and selectivity of this compound for targets such as alpha-2-imidazoline receptors, GABA receptors, or small conductance calcium-activated potassium (KCa2) channels have been identified. Fused imidazo[1,2-α]pyrimidine derivatives have been investigated as ligands for GABA-A receptors, but these compounds have a different core structure from the subject of this article.

Cellular Target Identification and Modulation of Biochemical Pathways

Research identifying specific cellular targets or the modulation of biochemical pathways by this compound is not available in the public scientific literature.

Mechanistic Investigations of In Vitro Biological Activity (e.g., DNA Synthesis Inhibition, Antimicrobial Action Mechanisms)

There are no published mechanistic investigations into the in vitro biological activity of this compound. Reports on related heterocyclic compounds, such as certain imidazole-thiazole hybrids, have described antimicrobial properties, but these mechanisms are specific to those molecules. Likewise, while some topoisomerase inhibitors are known to affect DNA synthesis, no such data exists for the specified compound.

Theoretical Pharmacokinetic and Pharmacodynamic (PK/PD) Principles

No dedicated theoretical or in silico studies on the pharmacokinetic and pharmacodynamic properties of this compound have been published.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

Specific in silico ADME predictions for this compound are not available in surveyed scientific databases and literature. While general ADME prediction tools and studies on broader classes of pyrimidine or benzimidazole derivatives exist, applying these general findings to this specific molecule would be speculative.

In Vitro Metabolic Stability and Metabolite Identification Studies

The in vitro metabolic stability of a xenobiotic, such as "this compound," is a critical parameter assessed during early drug discovery. It provides an initial indication of the compound's persistence in a biological system and its potential for hepatic clearance. Standard in vitro systems, including liver microsomes and hepatocytes, are routinely employed for these evaluations. Liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for phase I metabolism. Hepatocytes, being whole liver cells, contain both phase I and phase II metabolic enzymes, offering a more comprehensive picture of metabolic fate.

While specific experimental data on the metabolic stability of "this compound" is not extensively available in the public domain, general principles of drug metabolism suggest potential pathways for its biotransformation. The imidazole and pyrimidine rings, along with the methyl and chloro substituents, represent potential sites for metabolic attack.

Likely metabolic transformations for "this compound" could include:

Oxidation: The methyl group on the imidazole ring is a prime candidate for oxidation, potentially forming a hydroxymethyl metabolite, which could be further oxidized to a carboxylic acid.

Hydroxylation: Aromatic hydroxylation could occur on either the imidazole or the pyrimidine ring, introducing a hydroxyl group.

Dechlorination: The chlorine atom on the pyrimidine ring may be removed through reductive or oxidative dehalogenation processes.

The identification of metabolites is typically carried out using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). This powerful analytical technique allows for the separation of the parent compound from its metabolites and their subsequent structural elucidation based on their mass-to-charge ratio and fragmentation patterns.

The following table illustrates a hypothetical presentation of in vitro metabolic stability data for "this compound" in human liver microsomes.

ParameterValue
Incubation Time (min) % Parent Compound Remaining
0100
1585
3070
6050
Calculated Half-life (t½, min) 60
Calculated Intrinsic Clearance (CLint, µL/min/mg protein) 11.6

This is a hypothetical data table for illustrative purposes only.

Theoretical Considerations for Drug-Drug Interaction Mechanisms

The potential for a new chemical entity to cause drug-drug interactions (DDIs) is a significant consideration in its development. Many clinically relevant DDIs arise from the inhibition or induction of drug-metabolizing enzymes, particularly the cytochrome P450 superfamily. The chemical structure of "this compound," specifically the presence of an imidazole ring, raises theoretical concerns for interactions with CYP enzymes. Imidazole-containing compounds are known to be potent inhibitors of various CYP isoforms due to the ability of the nitrogen atom in the imidazole ring to coordinate with the heme iron of the enzyme, leading to reversible or irreversible inhibition.

Research on a compound with a pyrimidine-imidazole structure, identified as PH-302, which is understood to be "this compound," has provided detailed insights into its inhibitory effects on CYP3A4, a major human drug-metabolizing enzyme. These studies demonstrate that the compound exhibits both competitive and time-dependent inhibition of CYP3A4.

Competitive Inhibition: The compound was found to be a competitive inhibitor of CYP3A4-mediated hydroxylation of both midazolam and testosterone (B1683101) in human liver microsomes. This competitive inhibition is attributed to the direct binding of the imidazole moiety to the heme iron of CYP3A4, a characteristic Type II binding interaction.

Time-Dependent Inhibition (TDI): Further investigations revealed that "this compound" is also a time-dependent inhibitor of CYP3A4. This type of inhibition is often of greater clinical concern as it can lead to a more prolonged and potent DDI. The mechanism of TDI for this compound involves the formation of a metabolite-inhibitory (MI) complex. This occurs when the parent compound is first metabolized by the CYP enzyme to a reactive intermediate, which then covalently binds to the enzyme, leading to its inactivation. The profile for this time-dependent inhibition was observed to be biphasic.

The kinetic parameters for the inhibition of CYP3A4 by "this compound" (as PH-302) are summarized in the table below.

Inhibition ParameterSubstrateValue
Competitive Inhibition (Ki) Midazolam & Testosterone~2.0 µM
Time-Dependent Inhibition (Phase 1: 0-1.5 min)
Ki1.2 µM
kinact0.08 min⁻¹
Time-Dependent Inhibition (Phase 2: 1.5-10 min)
Ki23.8 µM
kinact0.06 min⁻¹

These findings indicate that "this compound" possesses a complex mechanism of CYP3A4 inhibition involving both direct, reversible coordination to the heme iron and metabolism-dependent, irreversible inactivation. The presence of both mechanisms suggests a significant potential for this compound to act as a perpetrator in drug-drug interactions involving substrates of CYP3A4.

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and molecular design. nih.gov For derivatives of 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine, these computational tools offer a pathway to rapidly design and optimize new chemical entities with enhanced efficacy and safety profiles.

Future research will likely focus on developing AI/ML models trained on large datasets of pyrimidine (B1678525) and imidazole-containing compounds. These models can predict various properties, including:

Bioactivity: Algorithms can screen virtual libraries of derivatives against specific biological targets, such as kinases or receptors, identifying candidates with the highest probability of success. nih.gov This accelerates the hit-identification stage of drug discovery.

ADMET Properties: ML can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel analogues. This allows for the early-stage filtering of compounds that are likely to fail in later clinical phases due to poor pharmacokinetics or toxicity.

Generative Design: AI can be employed to generate entirely new molecular structures based on the this compound core, optimized for desired properties. These generative models can explore a vast chemical space to propose innovative compounds that human chemists might not have conceived.

By integrating AI and ML, researchers can significantly reduce the time and cost associated with synthesizing and testing new derivatives, leading to a more efficient and targeted approach to drug development. nih.gov

Computational ApproachApplication in Compound OptimizationPotential Impact
Machine Learning (ML) Models Prediction of bioactivity and ADMET properties for virtual libraries.High-throughput virtual screening to prioritize candidates for synthesis.
Artificial Intelligence (AI) Algorithms Generative design of novel derivatives with optimized characteristics.Discovery of novel chemical entities with improved therapeutic potential.
Integrated AI/ML Platforms Prediction of clinical trial outcomes based on preclinical data.Reduction in the high attrition rates and costs associated with clinical trials. nih.gov

Exploration of Undiscovered Reactivity Patterns and Green Chemistry Principles

The synthetic routes to pyrimidine derivatives are an active area of research, with a growing emphasis on sustainability and efficiency. rasayanjournal.co.in Future work on this compound will likely concentrate on discovering novel reactivity patterns and implementing green chemistry principles to minimize environmental impact.

The chlorine atom at the C4 position of the pyrimidine ring is a key handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. researchgate.netresearchgate.net Future research could explore:

Novel Coupling Reactions: Investigating new catalytic systems (e.g., palladium, copper, or nickel-catalyzed cross-couplings) to form carbon-carbon or carbon-heteroatom bonds at the C4 position under milder conditions.

Photoredox Catalysis: Utilizing light-driven reactions to access unique reactivity pathways that are not achievable through traditional thermal methods.

In parallel, the application of green chemistry principles will be crucial for the sustainable production of these compounds. nih.gov Traditional synthetic methods often rely on hazardous solvents and reagents. rasayanjournal.co.in Greener alternatives include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Performing reactions in the absence of solvents or using benign alternatives like water or ionic liquids minimizes waste. rasayanjournal.co.in

Catalytic Reactions: Using catalysts in place of stoichiometric reagents reduces waste and improves atom economy. rasayanjournal.co.in

Green Chemistry TechniqueAdvantageRelevance to Pyrimidine Synthesis
Microwave-Assisted Synthesis Reduced reaction times, higher yields, improved purity.Rapid and efficient synthesis of this compound derivatives. rasayanjournal.co.innih.gov
Ultrasonic Synthesis Enhanced reaction rates and yields through acoustic cavitation.An alternative energy-efficient method for synthesis. rasayanjournal.co.in
Use of Green Solvents Reduced environmental impact and toxicity (e.g., water, ionic liquids).Minimizing the use of hazardous organic solvents like DMF. rasayanjournal.co.in
Catalysis High atom economy, reduced waste, and milder reaction conditions.Development of more sustainable coupling and functionalization reactions. nih.gov

Development of this compound-based Probes for Chemical Biology

The unique structural and electronic properties of the imidazole (B134444) ring make it an excellent component for chemical probes and sensors. nih.gov Imidazole derivatives can engage in hydrogen bonding, coordinate with metal ions, and often exhibit useful photophysical properties. nih.govresearchgate.net Leveraging these characteristics, this compound can serve as a scaffold for the development of sophisticated tools for chemical biology.

Future research in this area could involve modifying the core structure to create:

Fluorescent Probes: By attaching fluorophores or creating extended conjugated systems through substitution at the C4-chloro position, it is possible to design probes that signal the presence of specific analytes (e.g., metal ions, reactive oxygen species, or specific proteins) through a change in fluorescence. rsc.org

Affinity-Based Probes: The scaffold can be functionalized with reactive groups or photo-crosslinkers to create probes that covalently label target proteins. This allows for the identification of the molecular targets of bioactive derivatives.

Imaging Agents: By incorporating moieties suitable for imaging modalities like positron emission tomography (PET) or magnetic resonance imaging (MRI), derivatives could be developed to visualize biological processes or the distribution of a drug in vivo.

These chemical biology tools would be invaluable for elucidating the mechanism of action of drugs derived from this scaffold and for studying fundamental biological processes.

Applications Beyond Traditional Medicinal Chemistry (e.g., Agrochemicals, Material Science, Sensors)

The versatility of the pyrimidine-imidazole scaffold extends beyond pharmaceuticals. The inherent chemical properties of these heterocyclic systems suggest potential applications in diverse fields such as agriculture, materials science, and sensor technology.

Agrochemicals: Both pyrimidine and imidazole moieties are found in commercially successful agrochemicals. researchgate.net Pyrimidine derivatives have been patented as herbicides. google.com Imidazole compounds have shown potential as insecticides by inhibiting crucial insect enzymes. researchgate.net Future research could explore derivatives of this compound as novel herbicides, fungicides, or insecticides.

Material Science: The nitrogen atoms in the imidazole ring are capable of coordinating with metal ions, making them suitable building blocks for metal-organic frameworks (MOFs) or coordination polymers. nih.gov These materials can have applications in gas storage, catalysis, and separation. Functionalization via the chloro group could allow for the tuning of the material's properties.

Sensors: The electron-rich nature of the imidazole ring allows it to interact with a wide range of anions, cations, and neutral molecules. rsc.org This property has been exploited to create numerous imidazole-based chemosensors. researchgate.netnih.gov Derivatives of this compound could be designed as selective and sensitive sensors for environmental pollutants or clinically relevant ions. rsc.org

FieldPotential ApplicationKey Structural Feature
Agrochemicals Herbicides, Insecticides, FungicidesPyrimidine and imidazole cores. researchgate.netgoogle.com
Material Science Metal-Organic Frameworks (MOFs), Coordination PolymersMetal-coordinating nitrogen atoms of the imidazole ring. nih.gov
Sensors Chemosensors for ions and small moleculesElectron-rich imidazole ring capable of molecular recognition. researchgate.netrsc.org

Interdisciplinary Research Collaborations for Comprehensive Understanding and Application

Realizing the full potential of the this compound scaffold will require a departure from siloed research efforts. Future breakthroughs will be driven by robust interdisciplinary collaborations that bring together experts from various scientific fields.

A comprehensive approach would involve:

Computational and Medicinal Chemists: To design and synthesize novel derivatives with optimized properties using AI-driven approaches. nih.gov

Chemical and Molecular Biologists: To evaluate the biological activity of new compounds, elucidate their mechanisms of action, and develop chemical probes.

Material Scientists and Engineers: To explore the synthesis and application of new materials, such as MOFs and polymers, derived from the core scaffold.

Agricultural Scientists: To test and develop new agrochemical agents for crop protection.

Analytical Chemists: To design and validate novel sensors for environmental and diagnostic applications.

Such collaborative efforts will foster a synergistic environment where discoveries in one field can catalyze innovation in another, ensuring that the rich chemical potential of this compound is thoroughly explored and translated into practical applications that benefit society.

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine?

The compound can be synthesized via nucleophilic substitution reactions between 4-chloro-2-halopyrimidine derivatives and 2-methylimidazole. For example, potassium carbonate (K₂CO₃) is frequently used as a base to deprotonate the imidazole nitrogen, facilitating substitution at the 2-position of the pyrimidine ring. Reaction optimization may involve varying solvents (e.g., DMF, THF) and temperatures (80–120°C) to improve yield . Characterization typically employs IR spectroscopy to confirm N–H stretching (imidazole) and C–Cl bonds, alongside ¹H/¹³C NMR to verify substituent positions .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify proton environments (e.g., imidazole protons at δ 7.5–8.5 ppm, pyrimidine protons at δ 8.0–9.0 ppm) and carbon backbone .
  • ESI-MS : For molecular ion confirmation and fragmentation patterns .
  • UV-Vis : To assess π→π* transitions in the aromatic system, useful for purity evaluation .
  • X-ray crystallography : Resolves bond lengths/angles and confirms regioselectivity in substitution reactions .

Q. How is the biological activity of this compound typically screened in vitro?

Common assays include:

  • Kinase inhibition assays : Testing against Src/Abl kinases via ATP-competitive binding studies using fluorescence polarization or radiometric methods .
  • Cytotoxicity profiling : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Receptor binding studies : Radioligand displacement assays for α7 nicotinic acetylcholine receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts in the synthesis of this compound?

Byproducts often arise from incomplete substitution or dimerization. Strategies include:

  • Catalyst screening : Transition metals (e.g., CuI) or phase-transfer catalysts to enhance regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 30 minutes at 100°C vs. 12 hours conventional) .
  • Purification via column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to isolate the target compound from chlorinated intermediates .

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies may stem from assay variability or compound stability. Mitigation approaches:

  • Dose-response validation : Replicate assays across multiple labs with standardized protocols .
  • Metabolic stability testing : LC-MS/MS to quantify degradation products in cell culture media .
  • Computational docking : Compare binding poses across kinase isoforms to explain selectivity differences (e.g., AutoDock Vina or Schrödinger Suite) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) simulations : Assess binding stability with α7 nAChR over 100-ns trajectories (AMBER or GROMACS) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model charge distribution and electrophilic sites .
  • QSAR modeling : Correlate substituent effects (e.g., Cl vs. methyl groups) with IC₅₀ values using MOE or RDKit .

Q. How does thermal stability impact formulation for in vivo studies?

Thermogravimetric analysis (TGA) shows decomposition onset temperatures (e.g., ~200°C for similar imidazole-pyrimidines), guiding storage conditions (desiccated, -20°C) . Differential scanning calorimetry (DSC) identifies polymorphic transitions, critical for ensuring batch consistency .

Q. What strategies address spectral overlaps in ¹H NMR analysis?

  • 2D NMR (COSY, HSQC) : Resolve coupled protons and assign carbon-proton correlations .
  • Variable-temperature NMR : Suppress signal broadening caused by dynamic processes (e.g., imidazole tautomerism) .
  • Isotopic labeling : ¹⁵N-labeled imidazole simplifies nitrogen-proton coupling analysis .

Methodological Considerations Table

AspectTechniqueKey ParametersReferences
Synthesis Nucleophilic substitutionSolvent (DMF), Base (K₂CO₃), Temp (100°C)
Characterization X-ray crystallographyResolution (<1.0 Å), R-factor (<0.05)
Bioactivity Kinase inhibition assayATP concentration (10 µM), Incubation time (60 min)
Computational MD simulationsForce field (CHARMM36), Solvent (TIP3P)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.